molecular formula C19H14Cl2N6OS B11249219 N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11249219
M. Wt: 445.3 g/mol
InChI Key: VHCQRJJYEOAFPX-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the pyridine and pyrrole groups: These groups can be introduced through nucleophilic substitution or coupling reactions.

    Attachment of the sulfanyl group: This step might involve the reaction of a thiol with an appropriate electrophile.

    Final acetamide formation: The acetamide moiety can be introduced through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the triazole ring or the pyridine group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Dihydro derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyridine and pyrrole groups might enhance binding affinity to specific molecular targets, such as proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal activity.

    Itraconazole: A triazole compound used as an antifungal agent.

    Voriconazole: A triazole antifungal medication.

Uniqueness

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C19H14Cl2N6OS

Molecular Weight

445.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H14Cl2N6OS/c20-14-3-4-15(21)16(11-14)23-17(28)12-29-19-25-24-18(13-5-7-22-8-6-13)27(19)26-9-1-2-10-26/h1-11H,12H2,(H,23,28)

InChI Key

VHCQRJJYEOAFPX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=NC=C4

Origin of Product

United States

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